molecular formula C8H10N2O2 B181755 4,5-Dimethyl-2-nitroaniline CAS No. 6972-71-0

4,5-Dimethyl-2-nitroaniline

Cat. No. B181755
CAS RN: 6972-71-0
M. Wt: 166.18 g/mol
InChI Key: PINGKGKKUSYUAW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

4,5-Dimethyl-2-nitroaniline is a white to yellow powder with a melting point of 139-141 °C (lit.) . The molecular weight is 166.18 g/mol .

Scientific Research Applications

  • Chemical Reduction of Nitroaniline

    • Application : Conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is crucial due to its release into aquatic systems from unmanaged industrial development .
    • Method : The chemical reduction of 4-nitroaniline using various nanocatalytic systems is one approach that has attracted interest . The literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
    • Results : This method has shown advanced effectiveness in the conversion and removal of 4-nitroaniline .
  • Organic Building Blocks

    • Application : 4,5-Dimethyl-2-nitroaniline is used as an organic building block in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being performed .
    • Results : The outcomes would also vary based on the specific reaction, but the use of 4,5-Dimethyl-2-nitroaniline as a building block can facilitate the synthesis of complex organic compounds .
  • HPLC Column Separation

    • Application : 4,5-Dimethyl-2-nitroaniline can be separated on a Newcrom R1 HPLC column .
    • Method : High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
    • Results : The separation of 4,5-Dimethyl-2-nitroaniline on the HPLC column allows for its identification and quantification .
  • Coupling Agent

    • Application : 4,5-Dimethyl-2-nitroaniline can be used as a coupling agent in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being performed .
    • Results : The outcomes would also vary based on the specific reaction, but the use of 4,5-Dimethyl-2-nitroaniline as a coupling agent can facilitate the synthesis of complex organic compounds .
  • Medicine Synthesis

    • Application : Nitroaniline, the core structure of 4,5-Dimethyl-2-nitroaniline, is used to make medicines .
    • Method : The specific methods of application or experimental procedures would depend on the particular medicine being synthesized .
    • Results : The outcomes would also vary based on the specific synthesis, but the use of nitroaniline can facilitate the synthesis of various medicines .

Safety And Hazards

4,5-Dimethyl-2-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

4,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINGKGKKUSYUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064529
Record name 4,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-nitroaniline

CAS RN

6972-71-0
Record name 4,5-Dimethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-71-0
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Record name 2-Nitro-4,5-dimethylaniline
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Record name 4,5-Dimethyl-2-nitroaniline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4,5-dimethyl-2-nitro-
Source EPA Chemicals under the TSCA
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Record name 4,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitro-4,5-xylidine
Source European Chemicals Agency (ECHA)
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Record name 4,5-DIMETHYL-2-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
R Kruszynski, T Sieranski - Central European Journal of Chemistry, 2011 - Springer
The intermolecular non-covalent interactions in aminonitromethylbenzenes namely 2-methyl-4-nitroaniline, 4-methyl-3-nitroaniline, 2-methyl-6-nitroaniline, 4-amino-2,6-dinitrotoluene, 2…
Number of citations: 10 link.springer.com
A BRÄNDSTRÖM, SAI CARLSSON - Acta Chem. Scand, 1967 - actachemscand.org
2-Amino-4, 5-dimethylbenzoic acid has been prepared by several different methods. The relative quantities of 3-and 4-monosubstitution products of o-xylene have been determined for …
Number of citations: 0 actachemscand.org
G Norwitz, PN Keliher - Talanta, 1986 - Elsevier
Twenty more aromatic amines are determined by the diazotization and coupling spectrophotometric technique, with 8-amino-1-hydroxynaphthalene-3,6-disulphonic acid (H-acid) and N-…
Number of citations: 17 www.sciencedirect.com
VV Phatake, BM Bhanage - Tetrahedron Letters, 2021 - Elsevier
This work reports an efficient route for the synthesis of benzimidazole from o-nitroaniline in the presence of carbon dioxide atmosphere, PhSiH 3 as a reducing agent catalyzed by Pd/C …
Number of citations: 10 www.sciencedirect.com
D Cannon, C Glidewell, JN Low, A Quesada… - … Section C: Crystal …, 2001 - scripts.iucr.org
4-Methyl-2-nitroaniline, (I), C7H8N2O2, crystallizes with two molecules in the asymmetric unit. The molecules both form intramolecular N—H⋯O hydrogen bonds and they are linked into …
Number of citations: 24 scripts.iucr.org
T Sugaya, N Kato, A Sakaguchi, S Tomioka - Synthesis, 1995 - thieme-connect.com
Two derivatives of sodium (E)-11-[2-(1-benzimidazolyl) ethylidene]-11-oxo-6, 11-dihydrodibenz [b, e] oxepin-2-carboxylate, novel non-prostanoid thromboxane A 2 (TXA 2) receptor …
Number of citations: 14 www.thieme-connect.com
FH CASE, JA BRENNAN - The Journal of Organic Chemistry, 1954 - ACS Publications
Attempts to prepare 4-methyl-8-nitro-2-phenylquinoline and 8-nitro-2, 4-diphenylquinoline by the action of benzalacetone and of benzalacetophenone, respectively on o-nitroaniline …
Number of citations: 21 pubs.acs.org
C Bäumler, R Kempe - Chemistry–A European Journal, 2018 - Wiley Online Library
The “replacement” of noble metals by earth abundant metals is a desirable aim in catalysis and a possible way of conserving rare elements. The “replacement” is especially attractive if …
R Pathak, S Nag, S Batra - Synthesis, 2006 - thieme-connect.com
A simple and convenient synthesis of 3-methylene-4-aryl-1, 3, 4, 5-tetrahydrobenzo [b][1, 4] diazepin-2-ones was accomplished by the SN 2 nucleophilic substitution of the acetates of …
Number of citations: 14 www.thieme-connect.com
RR Putta, S Chun, SB Lee, J Hong, DC Oh, S Hong - RSC advances, 2021 - pubs.rsc.org
Here, we report iron-catalyzed one-pot synthesis of quinoxalines via transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. The tricarbonyl (η4-cyclopentadienone) …
Number of citations: 11 pubs.rsc.org

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